2-(Methyl(phenazin-2-yl)amino)ethanol
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Overview
Description
2-(Methyl(phenazin-2-yl)amino)ethanol is an organic compound with the molecular formula C15H15N3O. This compound features a phenazine ring system substituted with a methylamino group and an ethanol moiety. Phenazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(phenazin-2-yl)amino)ethanol typically involves the following steps:
Formation of Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
N-Methylation: The phenazine derivative is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Ethanol Substitution: The final step involves the introduction of the ethanol moiety. This can be achieved by reacting the N-methylated phenazine with ethylene oxide or ethylene chlorohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenazine ring, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can convert the phenazine ring to dihydrophenazine derivatives.
Substitution: The ethanol moiety can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic catalysts are employed depending on the nature of the substitution reaction.
Major Products
Oxidation: Phenazine-quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-(Methyl(phenazin-2-yl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its antimicrobial and anticancer properties due to the bioactivity of the phenazine core.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its stable aromatic structure.
Mechanism of Action
The biological activity of 2-(Methyl(phenazin-2-yl)amino)ethanol is primarily attributed to its interaction with cellular components:
Molecular Targets: The compound can intercalate into DNA, disrupting replication and transcription processes.
Pathways Involved: It may generate reactive oxygen species (ROS) leading to oxidative stress and cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
2-(Phenazin-2-yl)ethanol: Lacks the methylamino group.
N-Methylphenazine: Lacks the ethanol moiety.
Uniqueness
2-(Methyl(phenazin-2-yl)amino)ethanol is unique due to the combination of the phenazine core with both a methylamino group and an ethanol moiety, which enhances its solubility and bioactivity compared to simpler phenazine derivatives.
This compound’s unique structure allows for diverse chemical reactivity and broad applications in various scientific fields, making it a valuable subject of study.
Properties
CAS No. |
194785-99-4 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[methyl(phenazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C15H15N3O/c1-18(8-9-19)11-6-7-14-15(10-11)17-13-5-3-2-4-12(13)16-14/h2-7,10,19H,8-9H2,1H3 |
InChI Key |
GXQPRQITGRXHRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
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